CB1 Receptor Affinity: Chloro Position Effect
In a study of synthetic cannabinoid analogs, the position of the chloro substituent on the indole core was systematically varied. The 4-chloro analog (structurally related to the target compound) was synthesized and its affinity for the human CB1 receptor was determined, providing a direct comparison with the 5-chloro isomer [1].
| Evidence Dimension | Binding Affinity (Ki) for human CB1 receptor |
|---|---|
| Target Compound Data | Ki = 23.5 nM |
| Comparator Or Baseline | 5-chloro isomer: Ki = 83.2 nM |
| Quantified Difference | The 4-chloro analog exhibits a ~3.5-fold higher binding affinity compared to the 5-chloro isomer. |
| Conditions | Radioligand binding assay using membranes from CHO cells stably expressing the human CB1 receptor. |
Why This Matters
For research programs targeting the CB1 receptor, this 3.5-fold difference in binding affinity demonstrates that the 4-chloro substitution pattern yields a significantly more potent lead scaffold than the 5-chloro analog, justifying its specific selection.
- [1] Münster-Müller, S.; Hansen, S.; et al. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Biomolecules 2024, 14, 1411. View Source
